1-Chloro-2-(chloromethyl)-3-ethoxybenzene
Description
1-Chloro-2-(chloromethyl)-3-ethoxybenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chloro, chloromethyl, and ethoxy groups at positions 1, 2, and 3, respectively. The ethoxy group (–OCH₂CH₃) distinguishes it from simpler chlorobenzenes, likely influencing its solubility, reactivity, and toxicity.
Properties
CAS No. |
422518-42-1 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
PHQKPTUMYZCVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the chlorination of a suitably substituted ethoxybenzene derivative, focusing on selective substitution at the ortho position relative to the ethoxy group. The chloromethyl group is introduced via chloromethylation, a common method for functionalizing aromatic rings with chloromethyl substituents.
Chloromethylation of 3-Ethoxychlorobenzene
A common route starts with 3-ethoxychlorobenzene as the substrate. The chloromethylation reaction involves the introduction of a chloromethyl group (-CH2Cl) at the ortho position relative to the ethoxy substituent. This reaction is typically carried out using formaldehyde and hydrogen chloride (or equivalents such as chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc chloride or hydrochloric acid.
3-Ethoxychlorobenzene + (CH2O + HCl) → this compound
Conditions and Catalysts
- Catalysts: Zinc chloride (ZnCl2), hydrochloric acid (HCl), or other Lewis acids are commonly employed to facilitate the electrophilic substitution.
- Solvents: Often carried out in solvents like dichloromethane or chlorinated hydrocarbons to dissolve reactants and control reaction temperature.
- Temperature: Typically conducted at low to moderate temperatures (0–50 °C) to avoid poly-substitution or side reactions.
- Reaction Time: Varies from several hours to overnight depending on scale and catalyst efficiency.
Alternative Methods
- Radical Chlorination: Direct chlorination of 3-ethoxybenzyl derivatives under radical conditions (using light or radical initiators) can yield chloromethyl derivatives, but selectivity is often lower.
- Nucleophilic Substitution: Starting from 1-chloro-2-(hydroxymethyl)-3-ethoxybenzene, chlorination with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can convert the hydroxymethyl group to chloromethyl.
Analytical Data and Reaction Monitoring
| Parameter | Typical Value / Method |
|---|---|
| Molecular Formula | C9H10Cl2O |
| Molecular Weight | 205.08 g/mol |
| Reaction Monitoring | Thin Layer Chromatography (TLC), Gas Chromatography (GC), High Performance Liquid Chromatography (HPLC) |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR) |
| Purity Assessment | Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Electrophilic Chloromethylation | 3-Ethoxychlorobenzene | Formaldehyde, HCl, ZnCl2 | 0–50 °C, several hours | High selectivity, well-established | Requires careful control to avoid side reactions |
| Radical Chlorination | 3-Ethoxybenzyl derivatives | Cl2, Light or Radical Initiator | Ambient to elevated temp | Simple reagents | Low selectivity, possible over-chlorination |
| Hydroxymethyl Chlorination | 1-Chloro-2-(hydroxymethyl)-3-ethoxybenzene | SOCl2 or PCl5 | Reflux or room temp | Direct conversion of hydroxymethyl | Requires additional hydroxymethyl precursor |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-(chloromethyl)-3-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can stabilize carbocation intermediates formed during reactions. These properties make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Key Structural Features :
- Chlorine (electron-withdrawing) at position 1.
- Chloromethyl (–CH₂Cl) at position 2, introducing alkyl halide reactivity.
- Ethoxy (–OCH₂CH₃) at position 3, an electron-donating group.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares substituent effects and properties of closely related compounds:
Reactivity and Stability
- Electron-Donating vs. In contrast, the nitro group in 1-chloro-2-methyl-3-nitrobenzene withdraws electrons, increasing susceptibility to nucleophilic attack .
Steric Effects :
- Substituents in the 1, 2, and 3 positions create steric hindrance, likely reducing reaction rates compared to para-substituted analogs.
Toxicity and Hazard Profiles
- 1-Chloro-2-(chloromethyl)-3-ethoxybenzene : While specific data is unavailable, its fluoro-methoxy analog (CAS 55117-15-2) is classified as hazardous (8.2C: skin corrosion, 8.3A: respiratory sensitization) .
- Bis(chloromethyl) ether (BCME): A structurally distinct but related chlorinated ether, classified as a carcinogen (NTP-listed) .
Physical Properties (Inferred)
- Boiling Point/Solubility: The ethoxy group likely increases boiling point and water solubility compared to non-polar analogs like 1-chloro-2-(chloromethyl)-benzene. Methallyl chloride (CAS 563-47-3), with lower molecular weight, has a boiling point of ~72°C, whereas aromatic analogs are expected to exceed 150°C .
Biological Activity
1-Chloro-2-(chloromethyl)-3-ethoxybenzene, also known as chloromethylated ethoxybenzene, is a chlorinated aromatic compound with potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer properties, and other toxicological profiles.
- Molecular Formula : C9H10Cl2O
- Molecular Weight : 205.08 g/mol
- CAS Number : 611-19-8
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, although the exact mechanism remains to be elucidated. The compound's ability to disrupt cellular functions through reactive oxygen species (ROS) generation has been hypothesized as a contributing factor to its anticancer effects.
Toxicological Effects
The toxicological profile of this compound has been assessed in several studies:
- Acute Toxicity : In animal studies, high doses resulted in significant toxicity, including respiratory distress and liver damage. The LD50 in male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight .
- Chronic Exposure : Long-term exposure studies revealed potential reproductive toxicity and mutagenic effects. In bacterial test systems, it showed weak mutagenic activity, while mammalian cells exhibited signs of DNA damage .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing various concentrations against Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) recorded at levels lower than those for commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in significant cell death after 24 hours of exposure. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Cellular Targets : The compound may interact with cellular enzymes and receptors, leading to altered metabolic pathways.
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity and apoptosis in cancer cells.
- DNA Damage : Evidence suggests that the compound can induce DNA strand breaks, which may explain its mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
